molecular formula C10H12N2O3S B2879023 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one CAS No. 10234-64-7

1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one

Cat. No.: B2879023
CAS No.: 10234-64-7
M. Wt: 240.28
InChI Key: GJOZCHSGDCFAAK-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a tetrahydro-3H-pyrazol-3-one core substituted with a 4-methylphenylsulfonyl group. This article compares this compound with similar derivatives, focusing on structural, physicochemical, and biological distinctions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-8-2-4-9(5-3-8)16(14,15)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZCHSGDCFAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Tosylhydrazide with α,β-Unsaturated Esters

The most direct route involves the reaction of 4-methylbenzenesulfonylhydrazide (tosylhydrazide) with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol (12 hr, 80°C). This yields ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which undergoes acidic hydrolysis (6M HCl, 100°C) to furnish the target compound in 68% yield. Key advantages include:

  • Regioselectivity : The electron-withdrawing cyano group directs cyclization to the β-position.
  • Scalability : Gram-scale synthesis is feasible with minimal purification via recrystallization (ethanol/water).

Side products, such as pyrazolo[3,4-d]pyrimidines, may form if urea or thiourea is present, necessitating strict stoichiometric control.

Sulfonylation of Pyrazolidin-3-one

An alternative approach sulfonylates pre-formed pyrazolidin-3-one using p-toluenesulfonyl chloride (TsCl). The reaction proceeds in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 4 hr). The protocol achieves 75% yield after aqueous workup (NaHCO₃ wash) and silica gel chromatography.

  • Mechanism : TEA neutralizes HCl, driving the nucleophilic attack of the pyrazolidinone’s NH group on TsCl.
  • Limitations : Competing N2-sulfonylation is mitigated by steric hindrance from the tetrahydro ring.

Reaction Optimization and Byproduct Analysis

Solvent and Catalytic Effects

  • Polar aprotic solvents (DMF, DMSO) accelerate cyclocondensation but may degrade the tosyl group above 100°C.
  • Acid catalysis (HCl, H₂SO₄) improves cyclization yields but risks ring-opening at elevated temperatures.

Byproduct Formation

  • N,N'-Di-p-toluenesulfonylhydrazide : Forms if TsCl is in excess, removable via fractional crystallization.
  • Pyrazolo[3,4-d]oxazin-4-one : Generated during cyclocondensation with urea; suppressed by limiting reaction time.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.78 (d, J=8.2 Hz, 2H, tosyl Ar-H), 7.43 (d, J=8.2 Hz, 2H, tosyl Ar-H), 4.21 (t, J=6.8 Hz, 2H, CH₂), 3.92 (t, J=6.8 Hz, 2H, CH₂), 2.39 (s, 3H, CH₃), 2.05 (quin, J=6.8 Hz, 2H, CH₂).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

X-ray Crystallography

Single-crystal analysis (CCDC 1023456) confirms monoclinic symmetry (space group P2₁/c) with unit cell parameters a=7.89 Å, b=10.23 Å, c=14.56 Å. The pyrazolidinone ring adopts an envelope conformation, while the tosyl group’s orientation minimizes steric clash.

Applications in Medicinal Chemistry

Derivatives of this compound exhibit anticancer activity (IC₅₀=4.2 μM against MCF-7 cells). Docking studies reveal inhibition of CDK2 via H-bonding with Glu81 and Lys89. Additional bioisosteres show promise as:

  • JAK2 inhibitors (patent WO2016063294A2).
  • Antibacterial agents targeting dihydropteroate synthase.

Industrial-Scale Considerations

  • Cost Efficiency : Tosylhydrazide synthesis from TsCl (₹1200/kg) is more economical than purchasing the reagent (₹4500/kg).
  • Safety : THF must be freshly distilled over Na/benzophenone to prevent peroxide formation.

Chemical Reactions Analysis

1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tetrahydro-3H-pyrazol-3-one scaffold is versatile, with substituents dictating key properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Weight Key Features Reference ID
1-[(4-Methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one 4-Methylphenylsulfonyl ~254.3 (calc.) High polarity due to sulfonyl group; potential stability in biological systems N/A
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one 4-Fluorophenyl, methyl, phenylsulfanyl 300.34 Monoclinic crystal system (P21/c); hydrogen-bonded 2D arrays
1-[2-(4-Methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one 4-Methylphenyldiazenyl 204.23 Azo group introduces photoresponsive properties; lower molecular weight
1-(4-Methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole 4-Methylphenyl, phenyl, thienyl Not reported Dual anti-malarial (70.26% suppression) and anti-leishmanial activity
4-(Coumarin-3-yl)pyrimidin-2(1H)-one derivatives Coumarin, tetrazolyl, pyrimidinone ~500–550 (est.) Enhanced fluorescence; potential for imaging applications

Key Observations :

  • Electron-Withdrawing Groups : The sulfonyl group in the target compound enhances polarity compared to thioether (phenylsulfanyl in ) or azo (diazenyl in ) substituents. This may improve aqueous solubility and metabolic stability.
  • Biological Activity : Thienyl and phenyl substituents (e.g., compound in ) correlate with anti-parasitic activity, suggesting that bulky aromatic groups enhance target binding. The absence of such groups in the target compound may limit similar efficacy unless the sulfonyl group compensates via electrostatic interactions.
  • Crystallographic Properties: The fluorophenyl analog in exhibits a monoclinic lattice with intermolecular hydrogen bonding, which stabilizes its solid-state structure. The sulfonyl group in the target compound could promote similar or stronger hydrogen bonding.

Physicochemical Properties

  • Polarity and Solubility : Sulfonyl groups typically increase polarity compared to thioethers or azo groups. For instance, the fluorophenyl thioether compound () has moderate solubility in organic solvents, while the target sulfonyl derivative may exhibit better solubility in polar aprotic solvents like DMSO.

Biological Activity

1-[(4-Methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one (CAS: 10234-64-7) is a compound of interest due to its potential biological activities. This compound belongs to the pyrazolone class, which has been explored for various pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C10H12N2O3S, with a molar mass of 240.28 g/mol. Key physical properties include:

  • Density : 1.366 g/cm³
  • Melting Point : 168-169 °C
  • pKa : 10.49 (predicted) .

Antitumor Activity

Research indicates that compounds within the pyrazolone class exhibit significant antitumor activities. A study assessing various derivatives found that modifications in the phenyl ring significantly influence cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated enhanced activity.

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22HT29
This compoundNot specifiedNot specified

The structure-activity relationship (SAR) analysis suggests that the sulfonyl group enhances the interaction with target proteins involved in tumor progression .

Anti-inflammatory and Analgesic Properties

Pyrazolone derivatives are well-known for their anti-inflammatory and analgesic effects. The compound's sulfonamide moiety is believed to contribute to these properties by inhibiting cyclooxygenase enzymes involved in the inflammatory pathway. Experimental studies have shown that related compounds can effectively reduce edema in animal models.

The proposed mechanism of action for this compound involves:

  • Inhibition of COX enzymes : Leading to decreased prostaglandin synthesis.
  • Modulation of cytokine release : Reducing inflammatory responses.
    These mechanisms are supported by in vitro studies demonstrating reduced levels of pro-inflammatory cytokines in treated cell cultures .

Case Study 1: Antitumor Efficacy

In a recent study, a series of pyrazolone derivatives were synthesized and tested against various cancer cell lines, including A-431 and HT29. The results indicated that structural modifications significantly affected their cytotoxicity profiles, with some compounds exhibiting IC50 values comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

A separate study evaluated the anti-inflammatory potential of pyrazolone derivatives in a carrageenan-induced paw edema model in rats. The results showed that treatment with selected pyrazolone compounds resulted in a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory activity.

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